2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is linked to a phenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is linked to a phenyl group and an acetamide group .Scientific Research Applications
Synthesis and Pharmacological Potential
- Derivatives of 1,2,4-triazol, like 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide, exhibit significant synthetic and pharmacological potential. Their synthesis and biological properties exploration form a basis for developing new, more effective, and less toxic drugs. A study detailed the synthesis of new pyrolin derivatives, highlighting their antiexudative properties in preclinical models, suggesting potential anti-inflammatory applications (Chalenko et al., 2019).
Anticancer and Antimicrobial Evaluation
- The evaluation of related compounds for anticancer and antimicrobial activities is a prominent area of research. For instance, compounds with the core structure of 1,3-oxazoles demonstrated significant activity against various cancer cell lines, suggesting a potential for anticancer drug development (Zyabrev et al., 2022).
Structural Characterization and Activity Studies
- Structural elucidation of related compounds, including those with a 1,2,4-triazole core, has been conducted to understand their potential biological activity. Studies involving synthesis, characterization, and antimicrobial screening indicate the relevance of these compounds in developing new therapeutic agents with potential antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Molecular Docking and Mechanism of Action
- Molecular docking studies of analogs provide insights into the mechanisms and binding modes of these compounds toward target enzymes, suggesting specificity and potential therapeutic applications. Research in this area helps in understanding the interaction between these compounds and biological targets, which is crucial for drug development (Ahmed et al., 2018).
Future Directions
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-9-8-12(10-15(14)26-2)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTLRSZAQJFHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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